molecular formula C16H15N3O3 B2948893 N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzofuran-2-carboxamide CAS No. 1797894-98-4

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzofuran-2-carboxamide

Cat. No. B2948893
CAS RN: 1797894-98-4
M. Wt: 297.314
InChI Key: LHMIXVVVORPZTB-UHFFFAOYSA-N
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Description

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzofuran-2-carboxamide, commonly known as THF-PF-2, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of the protein kinase B (Akt) signaling pathway, which plays a crucial role in cell survival, proliferation, and metabolism.

Scientific Research Applications

THF-PF-2 has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. The N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzofuran-2-carboxamide signaling pathway is frequently dysregulated in cancer cells, leading to increased cell survival and resistance to chemotherapy. THF-PF-2 has been shown to inhibit the N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzofuran-2-carboxamide pathway, leading to increased cell death and decreased tumor growth in preclinical models of cancer.

Mechanism of Action

THF-PF-2 exerts its effects through the inhibition of the N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzofuran-2-carboxamide signaling pathway. N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzofuran-2-carboxamide is a serine/threonine protein kinase that plays a crucial role in promoting cell survival, proliferation, and metabolism. N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzofuran-2-carboxamide is activated by phosphorylation, which is mediated by upstream kinases such as phosphatidylinositol 3-kinase (PI3K). Once activated, N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzofuran-2-carboxamide phosphorylates a variety of downstream targets, including proteins involved in cell cycle regulation, apoptosis, and metabolism. THF-PF-2 inhibits N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzofuran-2-carboxamide by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation and activation of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzofuran-2-carboxamide.
Biochemical and Physiological Effects:
THF-PF-2 has been shown to have potent anticancer effects in preclinical models of cancer. In vitro studies have demonstrated that THF-PF-2 inhibits the growth and proliferation of cancer cells, induces cell cycle arrest, and promotes apoptosis. In vivo studies have shown that THF-PF-2 inhibits tumor growth and metastasis in various mouse models of cancer. THF-PF-2 has also been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of THF-PF-2 is its specificity for the N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzofuran-2-carboxamide signaling pathway. Unlike other kinase inhibitors, THF-PF-2 does not inhibit other kinases that may be involved in cell survival and proliferation. This specificity makes THF-PF-2 a valuable tool for studying the N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzofuran-2-carboxamide signaling pathway in vitro and in vivo. However, one limitation of THF-PF-2 is its poor solubility in aqueous solutions. This can make it difficult to administer the compound in vivo and may require the use of solvents or other delivery methods.

Future Directions

Future research on THF-PF-2 will likely focus on several areas. First, further studies will be needed to elucidate the precise mechanism of action of THF-PF-2 and its effects on downstream targets of the N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzofuran-2-carboxamide signaling pathway. Second, studies will be needed to determine the optimal dosing and delivery methods for THF-PF-2 in vivo. Third, additional preclinical studies will be needed to determine the efficacy of THF-PF-2 in various types of cancer and to identify potential synergistic effects with other anticancer therapies. Finally, clinical trials will be needed to determine the safety and efficacy of THF-PF-2 in humans and to identify potential biomarkers of response to therapy.

Synthesis Methods

The synthesis of THF-PF-2 involves several steps, starting from the commercially available 2-bromobenzofuran. The first step involves the reaction of 2-bromobenzofuran with sodium hydride in dimethylformamide to form the corresponding carbanion, which is then reacted with 1-(tetrahydrofuran-3-yl)-1H-pyrazole-4-carboxylic acid to form the desired product. The final step involves the coupling of the carboxylic acid group of THF-PF-2 with an amine group to form the carboxamide.

properties

IUPAC Name

N-[1-(oxolan-3-yl)pyrazol-4-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c20-16(15-7-11-3-1-2-4-14(11)22-15)18-12-8-17-19(9-12)13-5-6-21-10-13/h1-4,7-9,13H,5-6,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHMIXVVVORPZTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2C=C(C=N2)NC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzofuran-2-carboxamide

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